1-Pentadecanethiol is a colorless liquid at room temperature, with a distinct odor typical of thiols. It has a molecular weight of approximately 244.485 g/mol and a boiling point around 300 °C. The compound is insoluble in water but soluble in organic solvents like ethanol and ether, which makes it suitable for various
Currently, there's no documented research on the specific mechanism of action of 1-pentadecanethiol in biological systems.
1-Pentadecanethiol (C15H32S) is a molecule with a long hydrocarbon chain (pentadecane) attached to a thiol group (SH). This unique structure makes it a valuable tool in scientific research, particularly in the field of self-assembled monolayers (SAMs). SAMs are ordered assemblies of molecules that spontaneously form on a substrate. 1-Pentadecanethiol's thiol group allows it to strongly bind to metals like gold, silver, and copper, while the hydrocarbon chain extends away from the surface. This property allows researchers to tailor the surface properties of materials at the molecular level [].
By controlling the packing density and terminal functionality of the alkanethiol chains, scientists can create SAMs with various functionalities. For instance, 1-pentadecanethiol SAMs can be used to:
SAMs formed by 1-pentadecanethiol exhibit hydrophobic (water-repelling) properties []. This can be useful in creating microfluidic devices or surfaces that resist corrosion.
The biocompatible nature of the hydrocarbon chain in 1-pentadecanethiol allows researchers to study protein-surface interactions and cell adhesion on these surfaces []. This knowledge is crucial in developing biomaterials for implants and biosensors.
Electrochemical studies involve investigating the relationship between electricity and chemical reactions. 1-Pentadecanethiol plays a role here due to its ability to form well-defined and stable SAMs on electrode surfaces. These SAMs can be used to:
By modifying the terminal group of the alkanethiol chain, researchers can influence the rate of electron transfer between the electrode and the solution []. This helps in understanding fundamental electron transfer mechanisms in various systems.
SAMs formed by 1-pentadecanethiol can act as a barrier, protecting the underlying metal electrode from corrosion []. This knowledge is valuable in designing corrosion-resistant materials for various applications.
Research indicates that 1-pentadecanethiol exhibits antibacterial properties, particularly when used in conjunction with gold nanoparticles. These properties make it a candidate for biomedical applications, including drug delivery systems and antimicrobial coatings . Additionally, studies have shown that thiols can influence cellular responses, potentially affecting cell signaling pathways.
Several methods exist for synthesizing 1-pentadecanethiol:
1-Pentadecanethiol has diverse applications across various fields:
Interaction studies involving 1-pentadecanethiol often focus on its behavior in biological systems and its interactions with metal nanoparticles. Research shows that the compound can modify the electronic properties of nanoparticles, which influences their reactivity and stability. These interactions are crucial for developing advanced materials for sensing and therapeutic applications .
Several compounds share structural similarities with 1-pentadecanethiol, particularly within the alkanethiol family. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Tetradecanethiol | C14H30S | Shorter carbon chain; lower boiling point |
1-Hexadecanethiol | C16H34S | Longer carbon chain; different solubility properties |
1-Octadecanethiol | C18H38S | Even longer chain; enhanced hydrophobicity |
1-Dodecanethiol | C12H26S | Mid-range chain length; used in similar applications |
While all these compounds are alkanethiols, 1-pentadecanethiol's unique chain length provides specific advantages in terms of solubility and interaction with nanoparticles, making it particularly useful for applications requiring precise control over surface chemistry.